molecular formula C15H19BN2O4 B7953275 6-Methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid

6-Methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B7953275
M. Wt: 302.14 g/mol
InChI Key: WJKYKLVYKBXRNP-UHFFFAOYSA-N
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Description

6-Methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid is a complex organic compound that features a boronic acid derivative attached to an imidazo[1,2-a]pyridine core. This compound is of interest in various scientific research fields due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as an aminopyridine derivative. The boronic acid derivative is then introduced using a boronic acid ester, such as tetramethyl-1,3,2-dioxaborolane, under specific reaction conditions, including the use of a palladium catalyst and appropriate solvents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient and cost-effective methods. This might involve continuous flow chemistry techniques to optimize reaction times and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The imidazo[1,2-a]pyridine core can be oxidized to form different oxidation states, which can be useful in further functionalization.

  • Reduction: Reduction reactions can be employed to modify the boronic acid group or other parts of the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts (e.g., Pd(PPh₃)₄) and a base such as potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Various oxidized forms of the imidazo[1,2-a]pyridine core.

  • Reduction: Reduced forms of the boronic acid group.

  • Substitution: Coupled products with various substituents introduced via Suzuki-Miyaura cross-coupling.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The boronic acid group can interact with biological molecules, making it useful in the study of enzyme inhibitors and other bioactive compounds.

  • Medicine: Its structural complexity and reactivity make it a candidate for drug development, particularly in the design of new pharmaceuticals.

  • Industry: It can be used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The boronic acid group can form reversible covalent bonds with amino acids in enzymes, modulating their activity.

Molecular Targets and Pathways Involved:

  • Enzymes: The boronic acid group can bind to the active sites of enzymes, affecting their catalytic activity.

  • Receptors: It may interact with specific receptors, leading to downstream signaling pathways.

Comparison with Similar Compounds

  • 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine

  • Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate

Uniqueness: 6-Methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific structural features, such as the position of the methyl group and the carboxylic acid moiety. These features can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

6-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O4/c1-9-6-10(16-21-14(2,3)15(4,5)22-16)12-17-11(13(19)20)8-18(12)7-9/h6-8H,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKYKLVYKBXRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN3C2=NC(=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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